Ppp-AA
Description
Historical Trajectories in the Discovery and Characterization of "Ppp" and "AA" Related Biochemical Systems
The history of biochemistry is marked by pivotal discoveries that laid the groundwork for understanding biochemical systems. Early investigations in the 18th and 19th centuries focused on the chemical composition of living organisms and the basic principles of chemical reactions within biological contexts. solubilityofthings.com The synthesis of urea (B33335) by Friedrich Wöhler in 1828 challenged the vitalism theory, demonstrating that organic compounds could be produced outside of living organisms and laying a foundation for the study of organic chemistry in biological systems. solubilityofthings.comnews-medical.net
The early 20th century saw significant advancements with the discovery of enzymes and the elucidation of fundamental metabolic pathways. news-medical.net The study of fermentation by Louis Pasteur, for instance, revealed the role of microbial metabolism. solubilityofthings.comnews-medical.net The identification of key metabolic cycles, such as glycolysis and the citric acid cycle, provided frameworks for understanding how organisms process energy and matter. news-medical.netnih.govebsco.comufrgs.br The development of techniques like chromatography and the use of radioactive isotopes were crucial in tracing the steps of these pathways. tandfonline.com
Research related to "Ppp," commonly understood as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), has a notable history. The PPP, also known as the hexose (B10828440) monophosphate shunt, was elucidated in the early to mid-20th century, with key reactions described by researchers like Otto Warburg and Bernard Horecker. nih.govreddit.com Its significance in generating NADPH and precursors for nucleotide synthesis became increasingly clear over time. nih.govoup.comresearchgate.netmicrobiozindia.com
Studies concerning "AA," often referring to Arachidonic Acid, gained prominence with the investigation of fatty acid metabolism and signaling. Arachidonic acid and its derivatives were found to act as important signaling molecules involved in various cellular processes, including inflammation and cell growth, with their metabolic pathways (e.g., through cyclooxygenases and lipoxygenases) being extensively studied. berkeley.edunih.govfrontiersin.orgwikipedia.org Similarly, the study of amino acids ("AA") and their metabolic and signaling roles has been fundamental to biochemistry, including their involvement in protein synthesis, energy metabolism, and the regulation of pathways like mTORC1. ufrgs.brbiologists.com
The historical trajectory also includes the increasing understanding of nucleotides and their diverse roles beyond being building blocks of DNA and RNA. Modified nucleotides and oligonucleotide derivatives, such as "Ppp-AA," represent a specific area of research that has grown with advancements in nucleic acid chemistry and the recognition of the regulatory and signaling functions of these molecules. microbiozindia.comnih.govnih.govbritannica.com
Foundational Concepts and Evolving Perspectives in Associated Metabolic and Signaling Pathways
The study of metabolic and signaling pathways is underpinned by several foundational concepts. Central among these is the idea of interconnected reaction series, where the product of one enzymatic reaction serves as the substrate for the next. britannica.com Enzymes, as biological catalysts, play a critical role in regulating the rate and specificity of these reactions. solubilityofthings.comebsco.com The concept of metabolic flux, the rate at which metabolites flow through a pathway, is crucial for understanding how cells maintain homeostasis and respond to changing conditions. britannica.comlibretexts.org
Regulation of metabolic pathways occurs at multiple levels, including allosteric regulation of enzymes, covalent modification, and control of gene expression. solubilityofthings.comufrgs.brlibretexts.org Signaling pathways, often involving cascades of protein phosphorylation or the action of second messengers, mediate cellular responses to external stimuli and internal states, frequently intersecting with metabolic networks to coordinate cellular activities. solubilityofthings.comnih.govnih.gov The interplay between metabolism and signaling is a key evolving perspective, recognizing that metabolites themselves can act as signaling molecules and that signaling pathways can profoundly influence metabolic flux. nih.gov
Evolving perspectives in this field include the shift towards a systems-level understanding of biochemical processes. Systems biology aims to integrate data from various levels (genomics, proteomics, metabolomics) to model and understand the behavior of entire biological networks, rather than focusing solely on individual components. researchgate.netnumberanalytics.comresearchgate.net This holistic approach is particularly relevant to understanding the complex interactions within metabolic and signaling pathways and how perturbations can lead to disease. researchgate.netnumberanalytics.com
For pathways like the Pentose Phosphate Pathway, foundational concepts include its role in producing NADPH for reductive biosynthesis and combating oxidative stress, and generating ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govoup.comresearchgate.netmicrobiozindia.com Evolving perspectives highlight its involvement in various disease states, including cancer. news-medical.netoup.com In the context of Arachidonic Acid, foundational concepts revolve around its release from membranes and its metabolism into eicosanoids with diverse signaling functions. berkeley.edunih.govfrontiersin.orgwikipedia.org Recent research continues to explore the intricate details of these metabolic conversions and their specific roles in health and disease. berkeley.edunih.govfrontiersin.orgwikipedia.org The study of amino acid signaling has moved beyond their role in protein synthesis to their function as nutrient sensors that regulate key growth pathways. biologists.com
Current Research Paradigms and Unaddressed Questions in "this compound" Themed Investigations
Current research paradigms in chemical biology and biochemistry emphasize the use of advanced technologies and interdisciplinary approaches to tackle complex biological questions. High-throughput screening, advanced mass spectrometry, live-cell imaging, and computational modeling are integral to modern biochemical investigations. ebsco.comnih.govresearchgate.netnumberanalytics.com 'Omics' technologies (genomics, proteomics, metabolomics) provide vast datasets that require sophisticated bioinformatics tools for analysis, contributing to a systems-level understanding. researchgate.netfrontiersin.orgnumberanalytics.com
For compounds like "this compound," research paradigms would likely involve synthesizing or isolating the compound and its derivatives, characterizing their biochemical properties, and investigating their interactions with potential target molecules (e.g., proteins, nucleic acids) or their involvement in specific biochemical reactions. Given the structure of "this compound" as a modified nucleotide, research might focus on its stability, cellular uptake, metabolism, and potential effects on processes involving nucleic acids or nucleotide-binding proteins.
Unaddressed questions in this specific area, particularly concerning a compound like "this compound" where established pathways are not broadly defined in the search results, would include:
What are the specific cellular targets or binding partners of "this compound"?
How is "this compound" synthesized or metabolized in biological systems, if at all?
Does "this compound" participate in or modulate any known metabolic or signaling pathways?
What are the functional consequences of "this compound" presence or activity in cells or organisms?
Are there specific enzymes or transporters that handle "this compound"?
More broadly, within the related fields of nucleotide biochemistry, metabolic pathways (like the PPP), and signaling lipids (like Arachidonic Acid), unaddressed questions persist regarding the fine-tuning of regulatory mechanisms, the spatial and temporal dynamics of molecular interactions, the full repertoire of metabolites and their functions, and the intricate cross-talk between different pathways. reddit.comoup.combiologists.comresearchgate.netzytglogge-buchhandlung.ch For instance, questions remain about the movement of intermediate metabolites between subcellular compartments in pathways like cytokinin biosynthesis (which involves adenosine (B11128) phosphate intermediates) oup.comresearchgate.netzytglogge-buchhandlung.ch, and the precise mechanisms governing the integration of metabolic signals with downstream cellular responses. biologists.comnih.gov The field of metabolic engineering also faces challenges in systematically designing and optimizing metabolic pathways for the production of specific compounds. nih.govfrontiersin.org
The investigation of chemical entities like "this compound" within the context of biochemical systems requires bridging knowledge from various subdisciplines, employing advanced technologies, and addressing fundamental questions about molecular interactions, pathway dynamics, and biological regulation.
Structure
2D Structure
Properties
CAS No. |
143832-09-1 |
|---|---|
Molecular Formula |
C40H48Br2N20O25P4 |
Molecular Weight |
1492.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |
InChI Key |
QZXOIQORVRLRSZ-QOISNMLESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyms |
5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Pathways Intersecting with Ppp Aa Concepts
Functional Characterization of Protein Phosphatase Family Members (PP1, PP2A, PP4, Cdc14) and Their Subunit Interactions
Protein phosphatases are a diverse group of enzymes that counteract the actions of protein kinases by removing phosphate (B84403) groups from proteins, a process known as dephosphorylation. This reversible phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes. nih.gov The phosphoprotein phosphatase (PPP) family is a major class of serine/threonine phosphatases, which includes Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 4 (PP4), alongside the related Cdc14 phosphatase. nih.gov The specificity and function of these phosphatases are largely determined by their interaction with a wide variety of regulatory and scaffolding subunits.
Protein Phosphatase 1 (PP1) is a major eukaryotic phosphatase involved in numerous cellular functions, including glycogen (B147801) metabolism, muscle contraction, and cell division. researchgate.netnih.gov The catalytic subunit of PP1 (PP1c) associates with a vast number of regulatory subunits, estimated to be over 200 in mammals. researchgate.net These regulatory subunits are crucial for directing the catalytic subunit to specific subcellular locations, defining its substrate specificity, and modulating its activity. researchgate.netnih.gov
Protein Phosphatase 2A (PP2A) is one of the most abundant serine/threonine phosphatases, accounting for a significant portion of total phosphatase activity in most cells. wikipedia.org It typically exists as a heterotrimeric holoenzyme composed of a catalytic (C) subunit, a scaffolding (A) subunit, and a variable regulatory (B) subunit. wikipedia.org The scaffolding A subunit forms a core dimer with the catalytic C subunit, and this core enzyme then associates with one of a large number of B-type regulatory subunits. These B subunits are grouped into four families (B55, B56, B72, and PR72/130) and are key to determining the localization, substrate specificity, and function of the PP2A holoenzyme. wikipedia.orgresearchgate.net This combinatorial assembly allows for the formation of a multitude of distinct PP2A complexes, each with specific roles in the cell. wikipedia.org
Protein Phosphatase 4 (PP4) is an essential serine/threonine phosphatase that shares structural similarities with PP2A. It is involved in critical cellular processes such as DNA repair, cell cycle regulation, and immune response. nih.govoup.com PP4 typically forms a heterotrimeric complex consisting of a catalytic subunit (PP4C) and regulatory subunits, most commonly PP4R2 and PP4R3. oup.comnih.gov Like other phosphatases, the regulatory subunits are crucial for determining the substrate specificity and function of the PP4 complex. nih.gov The activity of PP4 can also be modulated by inhibitory proteins such as PP4IP. oup.comqiagen.com
Cdc14 (Cell division cycle 14) phosphatases are a conserved family of dual-specificity phosphatases, meaning they can dephosphorylate both phosphoserine/threonine and phosphotyrosine residues. nih.gov In budding yeast, Cdc14 plays an essential role in the exit from mitosis by counteracting the activity of cyclin-dependent kinases (CDKs). nih.gov The N-terminal domain of Cdc14 is highly conserved and contains the catalytic activity, while the C-terminal region is more variable and is involved in its regulation and localization. nih.gov In fungi, a conserved motif in the C-terminal tail has been shown to be required for full enzymatic activity. mdpi.com
Functional Overview of Selected Protein Phosphatase Families
| Phosphatase Family | Core Structure | Key Regulatory Subunits/Interactors | Primary Cellular Functions |
|---|---|---|---|
| PP1 | Catalytic subunit (PP1c) | Over 200 regulatory subunits that target PP1c to specific locations and substrates. researchgate.net | Glycogen metabolism, muscle contraction, cell cycle progression. researchgate.netnih.gov |
| PP2A | Heterotrimer: Scaffolding (A), Catalytic (C), and Regulatory (B) subunits. wikipedia.org | Multiple families of B regulatory subunits (B55, B56, etc.) conferring specificity. wikipedia.orgresearchgate.net | Signal transduction, cell cycle control, development. wikipedia.org |
| PP4 | Heterotrimer: Catalytic (PP4C) and regulatory subunits (e.g., PP4R2, PP4R3). oup.comnih.gov | Regulatory subunits determine substrate specificity; activity can be modulated by inhibitory proteins (e.g., PP4IP). oup.comqiagen.com | DNA damage response, cell cycle regulation, immune response. nih.govoup.com |
| Cdc14 | Monomeric enzyme with catalytic and regulatory domains. nih.gov | Activity is regulated by localization and interactions with other proteins (e.g., Net1 in yeast). nih.gov | Mitotic exit, cytokinesis, cell cycle control. nih.gov |
Involvement of Arachidonic Acid (AA) in Cellular Signaling and Metabolic Cascade Initiation
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids (B1166683) that make up cellular membranes. arizona.edu It is not typically found free within the cell but is released from the membrane by the action of phospholipase enzymes, most notably phospholipase A2, in response to various stimuli. arizona.edunih.gov Once liberated, free AA serves as the precursor for a large and diverse group of potent signaling molecules known as eicosanoids. wikipedia.org The synthesis of these molecules initiates a complex signaling cascade that plays a crucial role in inflammation, immunity, and the regulation of various homeostatic processes. wikipedia.orgarizona.edu
The metabolism of arachidonic acid proceeds through three major enzymatic pathways:
The Cyclooxygenase (COX) Pathway : This pathway is initiated by the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov These enzymes convert arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2). nih.gov PGH2 is then further metabolized by various tissue-specific synthases into a range of prostanoids, including prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). wikipedia.orgnih.gov These molecules are involved in processes such as inflammation, pain, fever, and blood clotting. nih.govwikipedia.org
The Lipoxygenase (LOX) Pathway : This pathway involves a family of lipoxygenase enzymes, with 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX) being the most prominent. medtigo.comnih.gov These enzymes introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted into leukotrienes and lipoxins. medtigo.comnih.gov Leukotrienes are potent mediators of inflammation and allergic reactions, causing effects such as bronchoconstriction and increased vascular permeability. researchgate.net
The Cytochrome P450 (CYP) Pathway : This pathway involves cytochrome P450 epoxygenases and hydroxylases. nih.govoup.com These enzymes metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov These metabolites have diverse biological activities, including roles in regulating vascular tone and ion transport. nih.gov
The initiation of these metabolic cascades is tightly regulated, starting with the controlled release of arachidonic acid from membrane phospholipids. The resulting eicosanoids act as local hormones, exerting their effects in an autocrine or paracrine fashion to modulate the function of the cells that produce them or nearby cells. nih.gov
Major Pathways of Arachidonic Acid Metabolism
| Pathway | Key Initiating Enzyme(s) | Primary Metabolites (Eicosanoids) | Key Biological Functions |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 nih.gov | Prostaglandins (PGE2, PGD2), Prostacyclin (PGI2), Thromboxanes (TXA2) wikipedia.org | Inflammation, pain, fever, regulation of blood flow, blood clotting. nih.govwikipedia.org |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX medtigo.comnih.gov | Leukotrienes (e.g., LTB4, LTC4), Lipoxins medtigo.comnih.gov | Inflammation, allergic reactions, immune responses, bronchoconstriction. researchgate.net |
| Cytochrome P450 (CYP) | CYP Epoxygenases and Hydroxylases nih.govoup.com | Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) nih.gov | Regulation of vascular tone, ion transport, cellular proliferation. nih.gov |
Macromolecular Interactions and Complex Formation (e.g., Enzyme-Substrate, Protein-Protein) within "Ppp" and "AA" Related Systems
The biological functions of both the Pentose (B10789219) Phosphate Pathway and the Arachidonic Acid cascade are fundamentally dependent on a complex network of macromolecular interactions. These include the precise recognition and binding of substrates by enzymes, as well as the formation of larger protein complexes that regulate catalytic activity and cellular localization.
Within the Pentose Phosphate Pathway , the interactions between enzymes and their substrates are highly specific. Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme, possesses a distinct substrate-binding site for glucose-6-phosphate and a coenzyme-binding site for NADP+. nih.gov The binding of NADP+ is a key regulatory step, stimulating the enzyme's activity. researcher.life G6PD can also form homodimers and even tetramers, and these quaternary structures are important for its stability and function. taylorandfrancis.com Furthermore, G6PD is known to engage in protein-protein interactions with other cellular components. For instance, it can interact with the deacetylase SIRT2, which modulates its activity through post-translational modification. researcher.lifetaylorandfrancis.com Another key enzyme of the non-oxidative PPP, transketolase, utilizes the cofactor thiamine (B1217682) pyrophosphate (TPP) to catalyze the transfer of two-carbon units between sugar phosphate substrates. nih.gov The active site of transketolase contains conserved amino acid residues, such as arginine and histidine, that interact specifically with the phosphate groups of the donor and acceptor substrates, ensuring proper orientation for catalysis. researchgate.netnih.gov
In the Arachidonic Acid (AA) cascade , the initial step involves the interaction of phospholipase A2 with membrane phospholipids to release AA. Subsequently, AA serves as a substrate for cyclooxygenases (COXs) and lipoxygenases (LOXs). The binding of AA to these enzymes is a critical determinant of eicosanoid production. Crystal structures of AA bound to COX-2 have revealed the specific amino acid residues within the enzyme's active site that are crucial for substrate binding and orientation. nih.gov Although COX-1 and COX-2 share a high degree of similarity, subtle differences in their active sites, such as the substitution of an isoleucine in COX-1 with a valine in COX-2, contribute to differences in their substrate and inhibitor specificities. mdpi.com Similarly, lipoxygenases have specific binding pockets that accommodate arachidonic acid for catalysis. mdpi.com
Once synthesized, the eicosanoid metabolites exert their biological effects by interacting with specific receptors. The majority of these are G-protein coupled receptors (GPCRs). nih.gov For example, prostaglandins bind to prostanoid receptors (e.g., EP, DP, FP, IP, and TP receptors), while leukotrienes bind to leukotriene receptors (e.g., CysLT and BLT receptors). wikipedia.orgwikipedia.org These receptor-ligand interactions are highly specific and initiate downstream intracellular signaling cascades. The binding of a specific eicosanoid to its receptor is a saturable and often high-affinity interaction, as demonstrated by studies on prostaglandin E2 binding to its receptors in human fat cells. nih.gov
Examples of Macromolecular Interactions in PPP and AA Systems
| System | Interacting Molecules | Type of Interaction | Functional Significance |
|---|---|---|---|
| PPP | G6PD and NADP+ | Enzyme-Coenzyme | Allosteric activation of G6PD, regulating NADPH production. researcher.life |
| PPP | G6PD and SIRT2 | Protein-Protein | Post-translational modification and regulation of G6PD activity. taylorandfrancis.com |
| PPP | Transketolase and Sugar Phosphates | Enzyme-Substrate | Catalysis of carbon-shuffling reactions in the non-oxidative PPP. nih.gov |
| AA Cascade | COX-2 and Arachidonic Acid | Enzyme-Substrate | Conversion of AA to prostaglandin H2, the precursor for prostanoids. nih.gov |
| AA Cascade | 5-Lipoxygenase and Arachidonic Acid | Enzyme-Substrate | Conversion of AA to 5-HPETE, the precursor for leukotrienes. mdpi.com |
| AA Signaling | Prostaglandin E2 and EP Receptors | Ligand-Receptor | Initiation of intracellular signaling cascades (e.g., changes in cAMP or calcium levels). nih.gov |
| AA Signaling | Leukotriene B4 and BLT Receptors | Ligand-Receptor | Mediation of inflammatory and immune responses. wikipedia.org |
Modulation of Cellular Signaling Pathways by "Ppp" Related Enzymes and "AA" Metabolites
The enzymes of the Pentose Phosphate Pathway and the metabolites of arachidonic acid are not confined to their immediate biochemical roles; they are potent modulators of a wide range of cellular signaling pathways, thereby influencing fundamental cellular decisions such as proliferation, inflammation, and survival.
Modulation by PPP-Related Enzymes and Products:
The primary products of the PPP, NADPH and pentose phosphates, have significant downstream signaling implications. NADPH is a crucial cofactor for maintaining cellular redox homeostasis. nih.gov It is essential for the regeneration of reduced glutathione, a major cellular antioxidant, thereby protecting the cell from oxidative damage. nih.gov By regulating the cellular redox state, NADPH influences the activity of many signaling proteins and transcription factors that are sensitive to oxidative stress.
The pentose phosphates, particularly ribose-5-phosphate (B1218738) (R5P), are essential precursors for the synthesis of nucleotides and nucleic acids. taylorandfrancis.com The availability of R5P can therefore be a rate-limiting factor for DNA and RNA synthesis, directly impacting cell proliferation and growth. nih.govsigmaaldrich.com Studies have shown that the activity of key PPP enzymes is enhanced during cell cycle progression, suggesting a role for pentose phosphates in proliferative signaling. nih.govsigmaaldrich.com Furthermore, enzymes within the PPP, such as ribose-5-phosphate isomerase, have been implicated in the regulation of other cellular processes like autophagy. nih.gov
Modulation by AA Metabolites:
The eicosanoid products of arachidonic acid metabolism are powerful signaling molecules that act through specific G-protein coupled receptors to modulate intracellular signaling cascades. wikipedia.orgnih.gov
Prostaglandin Signaling: Prostaglandins, such as PGE2, can bind to a family of four EP receptors (EP1-EP4), each coupled to different G-proteins and downstream signaling pathways. researchgate.netnih.gov For instance, EP2 and EP4 receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). nih.gov In contrast, EP1 receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). researchgate.net EP3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. researchgate.net Through these diverse pathways, prostaglandins can regulate a wide array of cellular functions, including inflammation, cell proliferation, and apoptosis. nih.govnih.gov
Leukotriene Signaling: Leukotrienes also exert their effects by binding to specific GPCRs. nih.gov Cysteinyl leukotrienes (LTC4, LTD4, LTE4) act on CysLT receptors, while LTB4 acts on BLT receptors. nih.govclinpgx.org Activation of these receptors, often through Gq or Gi proteins, can lead to increases in intracellular calcium and the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov These signaling events are central to the role of leukotrienes in mediating inflammatory and allergic responses. wikipedia.org
There is also evidence of cross-talk between the signaling pathways modulated by PPP and AA. For instance, the production of reactive oxygen species, which is counteracted by the NADPH generated by the PPP, can be a key signaling event in inflammation, a process heavily regulated by AA metabolites. Additionally, some studies suggest that arachidonic acid and its metabolites can influence calcium signaling pathways, which are also modulated by certain prostaglandin receptors. oup.com
Modulation of Signaling Pathways by PPP and AA Products
| Modulator | Primary Effect | Downstream Signaling Pathway(s) Affected | Cellular Outcome |
|---|---|---|---|
| NADPH (from PPP) | Maintains cellular redox balance. nih.gov | Redox-sensitive signaling pathways, antioxidant defense systems. nih.gov | Protection from oxidative stress, regulation of cell survival. |
| Ribose-5-Phosphate (from PPP) | Precursor for nucleotide synthesis. taylorandfrancis.com | Pathways controlling cell cycle progression and DNA/RNA synthesis. nih.gov | Regulation of cell growth and proliferation. |
| Prostaglandins (from AA) | Activation of EP receptors (GPCRs). nih.gov | cAMP/PKA pathway, Calcium/PKC pathway, MAPK pathway. nih.govnih.gov | Inflammation, pain signaling, regulation of vascular tone, cell proliferation. |
| Leukotrienes (from AA) | Activation of CysLT and BLT receptors (GPCRs). nih.govnih.gov | Calcium signaling, MAPK pathway. nih.govnih.gov | Inflammatory responses, allergic reactions, bronchoconstriction. |
Computational and Theoretical Chemistry Studies in Ppp Aa Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling
Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (docking) and study the time-dependent behavior (dynamics simulations) of a molecule (ligand) when bound to another molecule, typically a protein. These methods are invaluable for understanding molecular recognition, predicting binding affinities, and identifying potential therapeutic targets or off-targets. The process often involves preparing 3D structures of the ligand and the target protein, running simulation algorithms, and analyzing the resulting interaction profiles. europa.eu
While molecular docking and dynamics simulations are standard tools in chemical and biological research, specific studies detailing the application of these methods to profile the interactions of "Ppp-AA" (PubChem CID 197496) with proteins or other biological macromolecules were not found within the provided search results.
Quantum Chemical Calculations for Understanding Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide insights into bond energies, molecular geometries, spectroscopic properties, and reaction mechanisms by solving or approximating the Schrödinger equation. Methods range from semi-empirical approaches to highly accurate ab initio and density functional theory (DFT) calculations.
Information specifically detailing the application of quantum chemical calculations to elucidate the reaction mechanisms or analyze the electronic structure of "this compound" (PubChem CID 197496) was not present in the provided search results.
Systems Biology Approaches for Metabolic Pathway Modeling and Network Analysis
Systems biology approaches utilize computational modeling and analysis to understand the complex interactions within biological systems, such as metabolic networks. These methods can help in analyzing how a specific compound might affect interconnected biochemical pathways, predict metabolic fluxes, and identify key regulatory points. Modeling often involves constructing detailed networks based on known biochemical reactions and using experimental data to constrain and validate the models. nih.govucl.ac.ukresearchgate.net
It is important to note that while the terms "PPP" (Pentose Phosphate (B84403) Pathway) and "AA" (Amino Acid) appear together in the context of metabolic pathways and systems biology modeling in the search results nih.govucl.ac.ukresearchgate.netmdpi.combohrium.com, this refers to entire biological pathways and not to the specific chemical compound "this compound" (PubChem CID 197496). Therefore, information regarding the modeling or analysis of the metabolic impact of the specific compound "this compound" using systems biology approaches was not found.
Predictive Algorithms for De Novo Design of Chemical Probes and Analogs
Predictive algorithms are increasingly used in chemistry for the de novo design of novel chemical compounds with desired properties. These algorithms can generate molecular structures based on specific criteria, such as predicted activity against a target, synthetic accessibility, or favorable pharmacokinetic profiles. Techniques include machine learning models, generative adversarial networks (GANs), and evolutionary algorithms. europa.eu
While predictive algorithms are employed in the design of various chemical probes and analogs, information specifically describing the use of such algorithms for the de novo design of "this compound" (PubChem CID 197496) or its structural analogs was not found within the provided search results.
Q & A
Q. How should researchers design experiments to investigate the mechanisms of PPP-AA?
- Methodological Answer : Experimental design must include clear hypotheses, controlled variables, and replication protocols. Use a factorial design to isolate this compound's effects from confounding factors. Document procedures comprehensively (e.g., equipment specifications, sampling protocols) to enable replication . For quantitative studies, specify statistical power calculations and effect size targets during planning . Qualitative studies should outline iterative data collection (e.g., interviews, observations) and coding frameworks .
Q. What statistical methods are recommended to validate this compound's effects in controlled studies?
- Methodological Answer : Use ANOVA for comparing group means in multi-variable experiments, accompanied by post-hoc tests like Tukey’s HSD for pairwise comparisons . For longitudinal data, mixed-effects models account for time-dependent variability . Report effect sizes (Cohen’s d or η²) and confidence intervals to contextualize significance . Avoid overreliance on p-values; instead, emphasize practical relevance through Bayesian analysis .
Q. How can researchers structure the "Materials and Methods" section for this compound studies to meet APA standards?
- Methodological Answer : Detail all materials (e.g., this compound synthesis protocols, instrumentation) and ethical considerations (e.g., IRB approval for human/animal studies). For reproducibility, include step-by-step procedures, software versions, and pre-processing steps (e.g., data normalization) . Use flowcharts for complex workflows and append raw data repositories . Avoid merging results with methodology .
Q. What are best practices for presenting this compound data in tables and figures?
- Methodological Answer : Prioritize clarity: label axes, define error bars (e.g., ±SEM), and annotate statistical significance (e.g., asterisks). Use heatmaps for multi-dimensional data or boxplots for distribution comparisons. Tables should include sample sizes, means, and variability metrics (SD/SE). Reference all visuals in-text and avoid redundancy (e.g., do not repeat table data in figures) .
Q. How to formulate a research hypothesis for this compound that aligns with theoretical frameworks?
- Methodological Answer : Ground hypotheses in prior literature (e.g., "Based on this compound’s observed interaction with X receptor, we hypothesize..."). Differentiate primary/secondary hypotheses and specify measurable outcomes (e.g., dose-response thresholds). Validate feasibility through pilot studies .
Advanced Research Questions
Q. How to resolve contradictions in this compound data across iterative qualitative studies?
- Methodological Answer : Apply triangulation: cross-validate findings using multiple methods (e.g., interviews, focus groups) or theoretical lenses . Re-examine coding consistency via inter-rater reliability tests (e.g., Cohen’s κ) . For conflicting quantitative results, conduct meta-analyses to identify moderators (e.g., dosage, population differences) . Document unresolved contradictions as limitations and propose mechanistic studies .
Q. What strategies ensure replicability of this compound findings in interdisciplinary contexts?
- Methodological Answer : Adopt open science practices: share datasets, code, and pre-register protocols on platforms like OSF . Standardize this compound characterization (e.g., NMR purity reports) and environmental controls (e.g., temperature, pH). For collaborative studies, use harmonized measurement tools and cross-lab calibration .
Q. How to integrate stakeholder feedback (e.g., public partners) into this compound study design?
- Methodological Answer : Engage stakeholders early via co-design workshops to refine research questions and outcome priorities. Use lay summaries to communicate objectives and incorporate feedback into ethics protocols (e.g., inclusive recruitment criteria) . Document contributions transparently in the "Acknowledgments" section .
Q. What advanced statistical techniques address non-linear relationships in this compound dose-response studies?
Q. How to manage ethical dilemmas in this compound research involving vulnerable populations?
- Methodological Answer :
Implement dynamic consent processes, allowing participants to withdraw or modify engagement. Use anonymization techniques for sensitive data (e.g., genetic information) and consult ethics boards for risk mitigation . In publications, anonymize case studies and avoid stigmatizing language .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
